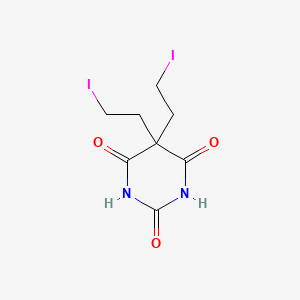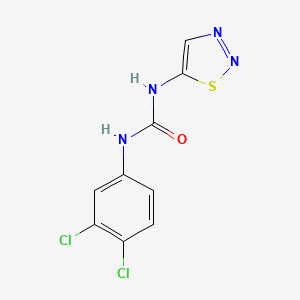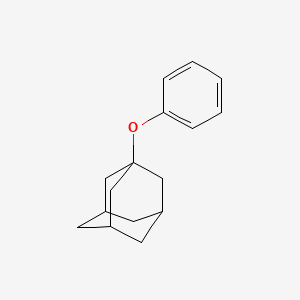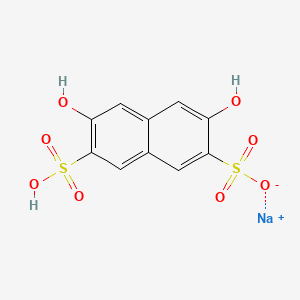![molecular formula C12H10N4 B14670453 3-Ethyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-12-0](/img/structure/B14670453.png)
3-Ethyl[1,2,4]triazino[5,6-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a triazine ring fused to a quinoline structure, with an ethyl group attached at the 3-position. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline typically involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable processes. These include microwave-assisted synthesis, the use of recyclable catalysts like montmorillonite K-10, and solvent-free reaction conditions . These methods aim to reduce environmental impact while maintaining high yields and efficiency.
化学反应分析
Types of Reactions
3-Ethyl[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
科学研究应用
3-Ethyl[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antitumor and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazino[6,5,4-i,j]quinolone: Known for its antitumor activities.
Benzimidazo-[2,33,4][1,2,4]triazino[5,6,1-i,j]quinolone: Evaluated for its antitumor activities against various cancer cell lines.
Uniqueness
3-Ethyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific triazine-quinoline fused structure and the presence of an ethyl group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
51093-12-0 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
3-ethyl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C12H10N4/c1-2-11-14-10-7-13-9-6-4-3-5-8(9)12(10)16-15-11/h3-7H,2H2,1H3 |
InChI 键 |
SHIWBUMDDPDKTH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)





![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)


![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)


